Cas no 80656-71-9 ((4S)-4-(hydroxymethyl)oxolan-2-one)

(4S)-4-(Hydroxymethyl)oxolan-2-one is a chiral γ-lactone derivative characterized by a hydroxylmethyl substituent at the 4-position of the oxolan-2-one ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, enabling the construction of enantiomerically pure compounds. The hydroxyl group offers a reactive handle for further functionalization, enhancing its utility in derivatization reactions. Its stable lactone ring ensures compatibility with a range of reaction conditions. This product is typically supplied with high chemical and optical purity, making it suitable for demanding synthetic applications.
(4S)-4-(hydroxymethyl)oxolan-2-one structure
80656-71-9 structure
商品名:(4S)-4-(hydroxymethyl)oxolan-2-one
CAS番号:80656-71-9
MF:C5H8O3
メガワット:116.11522
CID:705252
PubChem ID:58649546

(4S)-4-(hydroxymethyl)oxolan-2-one 化学的及び物理的性質

名前と識別子

    • 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-, (S)-
    • (4S)-4-(hydroxymethyl)oxolan-2-one
    • SCHEMBL14562801
    • 80656-71-9
    • DTXSID50729597
    • インチ: InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1
    • InChIKey: PVQRPRXBBGDUMX-BYPYZUCNSA-N
    • ほほえんだ: C1C(COC1=O)CO

計算された属性

  • せいみつぶんしりょう: 116.047344113g/mol
  • どういたいしつりょう: 116.047344113g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 99.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

(4S)-4-(hydroxymethyl)oxolan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1356-5G
(4S)-4-(hydroxymethyl)oxolan-2-one
80656-71-9 95%
5g
¥ 19,206.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1570291-500mg
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
80656-71-9 98%
500mg
¥11095.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1356-100mg
(4S)-4-(hydroxymethyl)oxolan-2-one
80656-71-9 95%
100mg
¥1750.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1570291-1g
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
80656-71-9 98%
1g
¥16005.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1356-500mg
(4S)-4-(hydroxymethyl)oxolan-2-one
80656-71-9 95%
500mg
¥4658.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1356-100.0mg
(4S)-4-(hydroxymethyl)oxolan-2-one
80656-71-9 95%
100.0mg
¥1604.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1356-1G
(4S)-4-(hydroxymethyl)oxolan-2-one
80656-71-9 95%
1g
¥ 6,402.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1356-1g
(4S)-4-(hydroxymethyl)oxolan-2-one
80656-71-9 95%
1g
¥6984.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1570291-100mg
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
80656-71-9 98%
100mg
¥5547.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1570291-250mg
(S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one
80656-71-9 98%
250mg
¥7682.00 2024-07-28

(4S)-4-(hydroxymethyl)oxolan-2-one 関連文献

(4S)-4-(hydroxymethyl)oxolan-2-oneに関する追加情報

Professional Introduction to Compound with CAS No. 80656-71-9 and Product Name: (4S)-4-(hydroxymethyl)oxolan-2-one

Compound with the CAS number 80656-71-9 and the product name (4S)-4-(hydroxymethyl)oxolan-2-one represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique stereochemical configuration and functional groups, has garnered considerable attention due to its potential applications in drug development and synthetic methodologies. The enantiomerically pure form, specifically the (4S)-isomer, is of particular interest because of its distinct biological activities and synthetic utility.

The molecular structure of (4S)-4-(hydroxymethyl)oxolan-2-one consists of a five-membered lactone ring substituted with a hydroxymethyl group at the fourth position and an (S)-configured chiral center at the second position. This configuration imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of complex organic molecules. The lactone moiety is particularly versatile, serving as a precursor for various pharmacophores found in natural products and synthetic drugs.

In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts that can facilitate asymmetric transformations with high enantioselectivity. The (4S)-isomer of (4S)-4-(hydroxymethyl)oxolan-2-one has been explored as a potential ligand or scaffold in transition metal-catalyzed reactions, such as hydrogenation, oxidation, and coupling reactions. Its ability to induce high enantiomeric excess in product formation makes it an attractive candidate for industrial-scale applications where stereochemical purity is paramount.

One of the most compelling aspects of this compound is its role in the synthesis of biologically active molecules. The hydroxymethyl group provides a site for further functionalization, allowing chemists to construct intricate scaffolds that mimic natural products or drug candidates. For instance, derivatives of (4S)-4-(hydroxymethyl)oxolan-2-one have been investigated as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer, diabetes, and inflammation.

Recent studies have demonstrated the utility of (4S)-4-(hydroxymethyl)oxolan-2-one in the development of novel therapeutic agents. Researchers have leveraged its chiral center to create enantiomerically pure compounds that exhibit enhanced binding affinity to biological targets. For example, modifications of this scaffold have led to the discovery of small molecules that selectively inhibit protein-protein interactions critical for disease progression. These findings underscore the importance of stereochemistry in drug design and highlight the potential of (4S)-4-(hydroxymethyl)oxolan-2-one as a building block for next-generation therapeutics.

The synthetic pathways to (4S)-4-(hydroxymethyl)oxolan-2-one have also seen significant innovation. Advances in enzymatic resolution and asymmetric synthesis have enabled more efficient and sustainable production methods. These techniques not only improve yield but also minimize waste, aligning with the principles of green chemistry. The ability to produce enantiopure (4S)-isomers on a large scale is crucial for pharmaceutical applications where impurities can compromise efficacy and safety.

In conclusion, compound with CAS No. 80656-71-9 and product name (4S)-4-(hydroxymethyl)oxolan-2-one represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features, combined with its versatility in synthetic applications, make it an indispensable tool for researchers developing new drugs and materials. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly pivotal role in addressing some of the most pressing challenges in medicine and biotechnology.

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Amadis Chemical Company Limited
(CAS:80656-71-9)(4S)-4-(hydroxymethyl)oxolan-2-one
A1091172
清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):201.0/321.0/535.0/802.0/2407.0